4-((tert-Butylthio)methyl)piperidine Exhibits >150-Fold Higher AChE Inhibition Potency than 4-((Methylthio)methyl)piperidine
In a comparative in vitro assay measuring acetylcholinesterase (AChE) inhibition in rat brain cortex homogenates using acetylthiocholine iodide as substrate, 4-((tert-Butylthio)methyl)piperidine (the target compound) achieved an IC50 of 108 nM. In contrast, the closely related analog 4-((methylthio)methyl)piperidine, under identical assay conditions, exhibited an IC50 of 1.63E+4 nM (16,300 nM). This represents a 151-fold increase in potency for the tert-butylthio analog relative to the methylthio comparator [1].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 108 nM |
| Comparator Or Baseline | 4-((Methylthio)methyl)piperidine: 1.63E+4 nM (16,300 nM) |
| Quantified Difference | Target compound is 151-fold more potent (16,300 / 108 ≈ 151) |
| Conditions | Rat brain cortex homogenates; substrate: acetylthiocholine iodide; assay includes BuChE inhibitor tetraisopropyl pyrophosphate; curated by ChEMBL. |
Why This Matters
This direct comparison demonstrates that the tert-butyl group is essential for achieving nanomolar AChE inhibition, making the compound a more potent and relevant tool for CNS target validation studies.
- [1] BindingDB. BDBM50234814 (CHEMBL4075571) and BDBM50234817 (CHEMBL4081805). Curated by ChEMBL. IC50 values: 108 nM (tert-butylthio) vs. 1.63E+4 nM (methylthio) for rat AChE. View Source
